



Spectroscopic Analysis of 1Chlorocyclohexanecarboxylic Acid: A Technical Overview

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Compound of Interest			
Compound Name:	1-Chlorocyclohexanecarboxylic		
	acid		
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Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for **1-Chlorocyclohexanecarboxylic acid** is limited. To provide a comprehensive technical guide in the requested format, this document presents the spectroscopic data for the closely related and structurally similar compound, Cyclohexanecarboxylic acid. This information is intended to serve as a representative example of the spectroscopic characterization of a substituted cyclohexane carboxylic acid.

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of Cyclohexanecarboxylic acid, serving as a proxy for the analysis of **1**-

Chlorocyclohexanecarboxylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural elucidation of such compounds is fundamental in organic synthesis, quality control, and various research applications.

Spectroscopic Data

The following sections present the key spectroscopic data for Cyclohexanecarboxylic acid in a tabulated format for clarity and ease of comparison.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data (500 MHz, CDCl₃)[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
12.0 (approx.)	Broad Singlet	1H	-COOH
2.33	Multiplet	1H	H-1
1.94	Multiplet	2H	H-2e, H-6e
1.76	Multiplet	2H	H-3e, H-5e
1.65	Multiplet	1H	H-4e
1.45	Multiplet	2H	H-2a, H-6a
1.27	Multiplet	3H	H-3a, H-4a, H-5a

¹³C NMR Data (125 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
182.7	C=O
42.9	C-1
28.7	C-2, C-6
25.7	C-4
25.3	C-3, C-5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2][3]



Key IR Absorptions (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
2930, 2855	Strong	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic acid dimer)
1450	Medium	C-H bend
1320-1210	Medium	C-O stretch
950-910	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry Data[4]

m/z	Relative Intensity (%)	Assignment
128	25	[M]+ (Molecular Ion)
111	100	[M - OH]+
83	63	[M - COOH] ⁺ or [C ₆ H ₁₁] ⁺
55	95	[C4H7] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic acid like Cyclohexanecarboxylic acid.



NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 500 MHz instrument.
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width
 of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise
 ratio, and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are necessary.

IR Spectroscopy

- Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

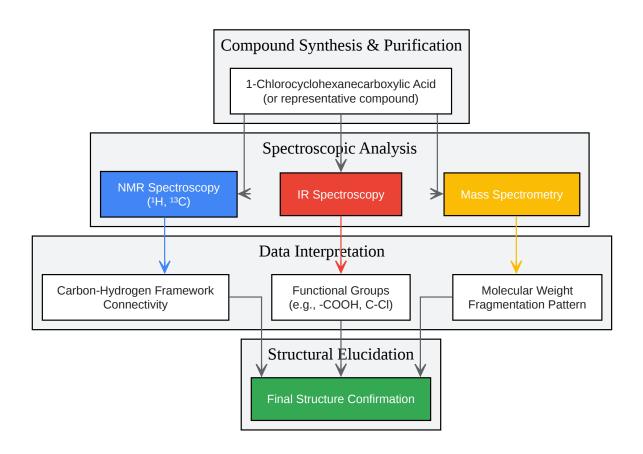
- Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via
 a direct insertion probe or dissolved in a suitable volatile solvent for injection into a gas
 chromatograph (GC-MS).
- Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Structural Elucidation.



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